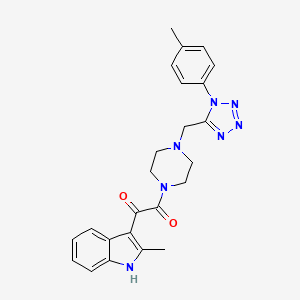

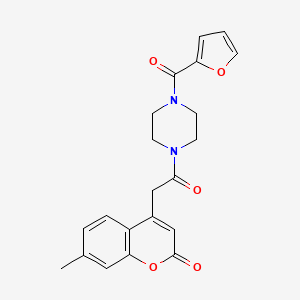

![molecular formula C21H18N6O3 B2491168 4-[[2-[1-(2-Methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetyl]amino]benzamide CAS No. 895011-70-8](/img/structure/B2491168.png)

4-[[2-[1-(2-Methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetyl]amino]benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

This compound belongs to a class of molecules that have been explored for their potential in medicinal chemistry due to their complex structure and versatile chemical properties. While the specific compound has not been directly addressed in available literature, related compounds have shown promising applications in inhibiting histone deacetylase, suggesting potential anticancer properties (Zhou et al., 2008).

Synthesis Analysis

The synthesis of related compounds typically involves multiple steps, including the formation of pyrazolo[3,4-d]pyrimidine derivatives. These processes often employ conditions that facilitate the formation of the desired core structure through reactions such as condensation, cyclization, and amide formation. For example, the synthesis of N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide, a structurally related compound, highlights the complexity and specificity of reactions required to obtain such molecules (Zhou et al., 2008).

Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Activity

- Pyrazolo[3,4-d]pyrimidine derivatives have been synthesized and tested for their biological activity, particularly against certain viruses and tumor cells. Compounds such as guanosine analogues have shown significant activity against measles and moderate antitumor activity in vitro against L1210 and P388 leukemia (Petrie et al., 1985).

Anticancer and Anti-Inflammatory Properties

- Novel pyrazolopyrimidines derivatives have been investigated for their potential as anticancer and anti-5-lipoxygenase agents. This research has provided valuable insights into the structure-activity relationship of these compounds (Rahmouni et al., 2016).

Histone Deacetylase Inhibition

- The compound N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103), a structurally related compound, has been found to be an isotype-selective small molecule histone deacetylase (HDAC) inhibitor. It shows promise as an anticancer drug due to its ability to block cancer cell proliferation and induce apoptosis (Zhou et al., 2008).

Insecticidal and Antibacterial Potential

- Pyrimidine linked pyrazole heterocyclics have been synthesized and evaluated for their insecticidal and antibacterial potential, showcasing the diverse applications of these compounds in pest control and microbial inhibition (Deohate & Palaspagar, 2020).

Wirkmechanismus

Zukünftige Richtungen

The pyridopyrimidine moiety is present in relevant drugs and has been studied in the development of new therapies . Future research could focus on exploring the therapeutic potential of this compound and its derivatives, as well as optimizing its synthesis process for potential industrial production .

Eigenschaften

IUPAC Name |

4-[[2-[1-(2-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetyl]amino]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N6O3/c1-13-4-2-3-5-17(13)27-20-16(10-24-27)21(30)26(12-23-20)11-18(28)25-15-8-6-14(7-9-15)19(22)29/h2-10,12H,11H2,1H3,(H2,22,29)(H,25,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKDSZFQZVUROBZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1N2C3=C(C=N2)C(=O)N(C=N3)CC(=O)NC4=CC=C(C=C4)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N6O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[[2-[1-(2-Methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetyl]amino]benzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

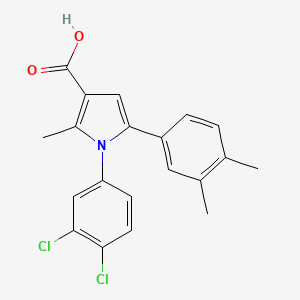

![2-{(E)-[(3-fluoro-2-methylphenyl)imino]methyl}phenol](/img/structure/B2491085.png)

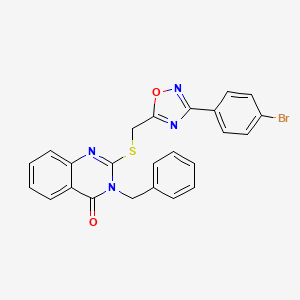

![ethyl 2-(5-methylisoxazole-3-carboxamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2491088.png)

![3-(4-methoxyphenyl)-6-(2-oxo-2-pyrrolidin-1-ylethyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2491089.png)

![5-((3,4-Dichlorophenyl)(4-phenylpiperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2491091.png)

![N-(1-(1-(2-fluorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)propionamide](/img/structure/B2491094.png)

![2-Methyl-3-phenyl-5-propyl-7-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2491095.png)

![3-nitro-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2491098.png)

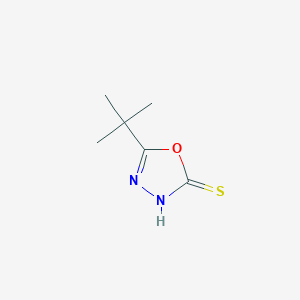

![2-methyl-3-thioxo-2,3,10,10a-tetrahydroimidazo[1,5-b]isoquinolin-1(5H)-one](/img/structure/B2491105.png)